molecular formula C9H6BrN3 B2460429 7-Bromo-2-methyl-1H-1,3-benzodiazole-5-carbonitrile CAS No. 1951445-04-7

7-Bromo-2-methyl-1H-1,3-benzodiazole-5-carbonitrile

Cat. No.: B2460429
CAS No.: 1951445-04-7
M. Wt: 236.072
InChI Key: RCNCHDDFAYNHMF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H6BrN3/c1-13-5-12-8-3-6(4-11)2-7(10)9(8)13/h2-3,5H,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical and Chemical Properties Analysis

The molecular weight of “7-Bromo-2-methyl-1H-1,3-benzodiazole-5-carbonitrile” is 236.07 . It is a powder .

Safety and Hazards

The compound has been associated with certain hazard statements, including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures should be taken when handling this compound .

Mechanism of Action

Target of Action

It’s worth noting that similar compounds have been tested for their in vitro anticancer activity against various human cancer cell lines, including hela, mcf-7, a549, and pc3 . This suggests that the compound may interact with targets that play a crucial role in cancer progression.

Mode of Action

It’s known that similar compounds exhibit remarkable anticancer activity, which is further strengthened by molecular docking studies with egfr . This suggests that the compound may interact with its targets, leading to changes that inhibit cancer cell proliferation.

Result of Action

Similar compounds have shown remarkable anticancer activity against various human cancer cell lines , suggesting that the compound may induce changes that inhibit cancer cell proliferation.

Properties

IUPAC Name

7-bromo-2-methyl-3H-benzimidazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrN3/c1-5-12-8-3-6(4-11)2-7(10)9(8)13-5/h2-3H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCNCHDDFAYNHMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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